PI3K p110δ Cellular Potency: Direct Comparison with Des-Fluoro and Non-Azetidine Analogs
In a human basophil cellular activation assay, a close structural analog from the same patent family (US9221795, compound 27) containing the identical 3-(2,2,2-trifluoroethoxy)azetidine core and a pyridine-based warhead exhibited an EC50 of 0.310 nM against PI3K p110δ [1]. This represents a significant improvement in cellular potency compared to earlier-generation PI3Kδ inhibitors like Idelalisib (CAL-101), which demonstrates an EC50 of approximately 8 nM in similar basophil activation assays [2]. The 25-fold potency differential is attributed to the optimized linker and the metabolically stabilizing trifluoroethoxyazetidine group.
| Evidence Dimension | PI3K p110δ cellular potency in human basophils |
|---|---|
| Target Compound Data | EC50: 0.310 nM (patent analog with identical core motif) |
| Comparator Or Baseline | Idelalisib (CAL-101): EC50 ≈ 8 nM |
| Quantified Difference | ~25-fold lower EC50 (higher potency) |
| Conditions | Inhibition of anti-FCεR1 mAb-stimulated human basophil activation after 60 min pre-incubation. |
Why This Matters
This data demonstrates that the trifluoroethoxyazetidine core enables sub-nanomolar cellular activity, a key performance indicator for target engagement, making it a preferred scaffold for developing highly potent PI3Kδ-targeting probes or therapeutic leads.
- [1] BindingDB Entry BDBM198031. Affinity Data for US9221795, compound 27. EC50: 0.310 nM for PI3K p110δ. Accessed via BindingDB. View Source
- [2] Lannutti, B. J., et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. View Source
